molecular formula C20H15N3O3 B2941649 2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid CAS No. 99077-38-0

2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid

Cat. No. B2941649
CAS RN: 99077-38-0
M. Wt: 345.358
InChI Key: GVJYWFZLMDJIMA-GHVJWSGMSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, which could be related to the compound , has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Polymer-Rare Earth Complexes

Research conducted by Gao et al. (2012) explored the preparation and fluorescence emission of polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene and Tb(III) ion. These complexes exhibit significant fluorescence emission due to the "Antenna Effect," highlighting their potential in materials science for applications requiring fluorescence, such as in sensing and imaging technologies (Gao, Fang, & Men, 2012).

Environmental Applications

Martinez-Quiroz et al. (2017) demonstrated the use of carbamoyl benzoic acids as innovative agents in the coagulation-flocculation processes of wastewater treatment. This study showed that these compounds could effectively remove hazardous heavy metals like Pb2+, Cu2+, and Hg2+ from wastewater, suggesting a valuable approach to improving water purification methods (Martinez-Quiroz et al., 2017).

Biochemical Sensing and Catalysis

In the realm of biochemistry, Castaño-Cerezo et al. (2020) developed a biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae. This biosensor, based on a synthetic construct, demonstrates the ability to detect the in vivo production of p-hydroxybenzoic acid, highlighting its utility in metabolic engineering and synthetic biology applications (Castaño-Cerezo et al., 2020).

Photocatalysis

Meng et al. (2019) reported a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, converting them into 2-arylpropionic acids under metal-free conditions. This study presents a sustainable approach to synthesizing valuable organic compounds, leveraging carbon dioxide as a feedstock and contributing to the field of green chemistry (Meng et al., 2019).

Safety and Hazards

While specific safety and hazard information for “2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid” is not available, it’s important to handle all chemical compounds with care. This includes using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

2-[(4-phenyldiazenylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19(17-8-4-5-9-18(17)20(25)26)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJYWFZLMDJIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038507
Record name Benzoic acid, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid

CAS RN

99077-38-0
Record name Benzoic acid, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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